5-(3-Fluorophenyl)-2-methylphenol
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Overview
Description
5-(3-Fluorophenyl)-2-methylphenol is an aromatic compound characterized by a phenol group substituted with a fluorine atom at the meta position of the phenyl ring and a methyl group at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenyl)-2-methylphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluoroaniline and 2-methylphenol.
Diazotization: 3-Fluoroaniline is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-methylphenol in the presence of a copper catalyst to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluorophenyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
Chemistry
5-(3-Fluorophenyl)-2-methylphenol is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for the creation of complex molecules with potential therapeutic benefits.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets. It is also used in the development of fluorescent probes for imaging applications.
Medicine
The compound has shown promise in medicinal chemistry as a potential lead compound for the development of new drugs targeting specific enzymes and receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5-(3-Fluorophenyl)-2-methylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the phenol group participates in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenol: Similar structure but with the fluorine atom at the para position.
2-Methylphenol: Lacks the fluorine substitution.
3-Fluorophenol: Lacks the methyl substitution.
Uniqueness
5-(3-Fluorophenyl)-2-methylphenol is unique due to the combination of the fluorine and methyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-(3-fluorophenyl)-2-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-9-5-6-11(8-13(9)15)10-3-2-4-12(14)7-10/h2-8,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZCSFYKLSWCHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683687 |
Source
|
Record name | 3'-Fluoro-4-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70683687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261900-72-4 |
Source
|
Record name | 3'-Fluoro-4-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70683687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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